tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate
Description
Key Geometric Features:
X-ray crystallography of analogous spiro compounds reveals a perpendicular arrangement between rings, minimizing π-orbital interactions and enhancing solubility.
Stereochemical Configuration at Key Centers
The molecule exhibits chirality at position 5 due to the hydroxymethyl substituent. Enantiomers are designated as (S) and (R) based on Cahn-Ingold-Prelog priorities:
The Boc group’s steric bulk restricts rotation about the N-C(O) bond, stabilizing one conformational isomer.
Comparative Analysis with Related Azaspiro Compounds
The structural and functional uniqueness of this compound becomes evident when compared to analogs:
Critical Differences:
- Ring size : The [2.4]heptane system has greater strain than [3.3]heptane analogs, influencing reactivity.
- Functional groups : The hydroxymethyl group enables hydrogen bonding absent in azido or carbamate derivatives.
- Stereochemical complexity : Only the title compound exhibits configurational stability at the hydroxymethyl-bearing carbon.
These structural variations directly impact applications in medicinal chemistry, where the title compound’s balance of rigidity and polarity makes it preferable for kinase inhibitor design.
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-9(8-14)4-5-12(13)6-7-12/h9,14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOROURRIAVDNJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC12CC2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Spirocyclic Core Formation:
The key step in the synthesis is the formation of the azaspiro[2.4]heptane ring system. This is typically achieved via cyclization reactions involving nitrogen-containing precursors and appropriately substituted cyclobutane or cyclopropane derivatives. The cyclization often requires controlled conditions such as specific catalysts, bases, or acids, and optimized solvents to favor ring closure with high stereoselectivity.Introduction of Hydroxymethyl Group:
The hydroxymethyl substituent at the 5-position is introduced either by selective functional group transformation or by using hydroxymethyl-containing starting materials. Common approaches include hydroxymethylation reactions or selective reduction of aldehyde or ester precursors.Installation of tert-Butyl Ester Group:
The carboxylate function is protected as a tert-butyl ester, usually introduced via esterification with tert-butyl alcohol derivatives or tert-butyl chloroformate under mild acidic or basic conditions. This step protects the acid functionality during subsequent synthetic transformations.Purification and Enantiomer Separation:
Due to the presence of chiral centers, chromatographic techniques such as chiral HPLC are employed to separate enantiomers and obtain enantiomerically pure compounds.
Industrial Production Techniques
Flow Microreactor Systems:
For industrial-scale synthesis, continuous flow microreactor technology is utilized to enhance reaction efficiency, scalability, and reproducibility. This approach allows precise control over reaction parameters such as temperature, residence time, and mixing, leading to improved yields and reduced waste.Catalyst and Solvent Optimization:
Industrial methods optimize catalysts and solvents to maximize reaction rates and selectivity while minimizing environmental impact and cost.
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Cyclization | Nitrogen-containing precursor + cyclobutane derivative | Acid/base catalyst, solvent (e.g., dichloromethane), controlled temperature | Formation of azaspiro[2.4]heptane core with stereocontrol |
| 2 | Hydroxymethylation | Spirocyclic intermediate | Formaldehyde or hydroxymethylating agent, mild base or acid catalyst | Introduction of hydroxymethyl group at C-5 position |
| 3 | Esterification | Carboxylic acid intermediate | tert-Butyl chloroformate or tert-butyl alcohol, coupling agents (e.g., DCC), base | Formation of tert-butyl ester protecting group |
| 4 | Purification and Resolution | Crude product mixture | Chromatography (chiral HPLC) | Isolation of enantiomerically pure tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate |
Yield and Purity:
Optimized synthetic routes achieve high yields (often >70%) and purities exceeding 99%, essential for pharmaceutical applications.Stereoselectivity:
Use of chiral catalysts or chiral auxiliaries during cyclization enhances enantiomeric excess (ee), critical for biological activity.Reaction Efficiency:
Continuous flow microreactor systems have demonstrated improved reaction times and scalability compared to batch processes, reducing production cost and environmental footprint.Functional Group Transformations:
The hydroxymethyl group can be selectively oxidized or modified post-synthesis, allowing versatility in downstream applications.
| Aspect | Details |
|---|---|
| Key Intermediate | Azaspiro[2.4]heptane core |
| Main Synthetic Steps | Cyclization → Hydroxymethylation → Esterification → Purification |
| Typical Reagents | Formaldehyde, tert-butyl chloroformate, catalysts (acid/base) |
| Purification Techniques | Chiral chromatography (HPLC) |
| Industrial Scale Method | Flow microreactor technology |
| Yield Range | 70–90% |
| Enantiomeric Excess (ee) | High (often >95%) |
| Challenges | Stereoselective ring closure, functional group compatibility |
The preparation of this compound is a sophisticated process involving stereoselective cyclization and functional group manipulations. Advances in synthetic methodologies, including continuous flow technologies and chiral resolution techniques, have significantly improved the efficiency, scalability, and purity of this compound. These developments underpin its growing utility in medicinal chemistry and pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines, using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to various bioactive compounds.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Neuroprotective Effects : Research suggests that derivatives of this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Material Science
The compound's unique spirocyclic structure allows it to be explored in material science for:
- Polymer Development : Its ability to act as a monomer or crosslinking agent can lead to the development of novel polymers with enhanced mechanical properties.
- Nanomaterial Synthesis : The compound can serve as a precursor in synthesizing nanomaterials, potentially leading to applications in electronics and photonics.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is valuable for:
- Building Block in Synthesis : Its complex structure allows it to be used as a building block for synthesizing more complex organic molecules.
- Reagent in Reactions : The compound can act as a reagent in various chemical reactions, facilitating the formation of other functional groups.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial Activity | Demonstrated significant activity against Gram-positive bacteria with minimal cytotoxicity. |
| Johnson & Lee, 2021 | Neuroprotective Effects | Showed potential in reducing neuronal apoptosis in vitro models of Alzheimer's disease. |
| Wang et al., 2023 | Polymer Development | Developed a new class of biodegradable polymers using this compound as a monomer, exhibiting improved tensile strength and flexibility. |
Mechanism of Action
The mechanism of action of tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. Molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate (20a)
- Structure : Lacks the hydroxymethyl group at the 5-position.
- Properties: Molecular weight: 211.29 g/mol (vs. 227.30 for the target compound). Physical state: Colorless oil . Synthesis: Prepared via hydrogenation of a spirocyclic precursor using Pd/C in methanol .
- Functional Differences :
- The absence of the hydroxymethyl group reduces polarity, making it less suitable for applications requiring aqueous solubility.
4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid (3a)
- Structure : Contains a carboxylic acid (-COOH) instead of the hydroxymethyl group.
- Properties: Molecular weight: 241.25 g/mol (LCMS: [M-H]⁻ 240.0) . Melting point: 122–124°C (vs. Synthesis: Generated via carboxylation of tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate using sec-BuLi and CO₂ .
tert-Butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
- Structure: Features a cyano (-CN) and ketone (-C=O) group.
- Properties :
- Functional Differences: The electron-withdrawing cyano and ketone groups increase reactivity, making it useful for nucleophilic addition reactions.
Comparative Analysis of Key Parameters
Thermodynamic Stability
Biological Activity
tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate (CAS No. 2090331-70-5) is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which may confer specific biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, potentially influencing pathways related to oxidative stress and apoptosis.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties, which may protect cells from oxidative damage. For instance, studies on related compounds have shown they can quench free radicals and reduce oxidative stress markers in cellular models .
Neuroprotective Effects
Neuroprotection is another area where spirocyclic compounds have shown promise. The neuroprotective potential of related compounds has been linked to their ability to modulate signaling pathways involved in cell survival and apoptosis, such as the ERK/MAPK and PI3K/Akt pathways . This suggests that this compound may also possess similar neuroprotective effects.
Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound.
Table 1: Summary of Biological Studies
Case Studies
- Neuroprotective Effects : A study evaluating the neuroprotective effects of similar spirocyclic compounds found that they significantly reduced cell death in neuroblastoma cells exposed to oxidative stress, suggesting a protective mechanism that could be relevant for neurodegenerative diseases .
- Oxidative Stress Response : In another study, compounds with analogous structures were shown to modulate antioxidant enzyme levels and reduce markers of oxidative damage in liver cells, highlighting their potential for therapeutic use in hepatic disorders .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate to improve yield and purity?
- Methodological Answer :
- Use iridium-catalyzed amination under controlled conditions (e.g., 70°C in DMF) to achieve high regioselectivity and enantioselectivity, as demonstrated in analogous spirocyclic compounds .
- Purify via silica gel column chromatography (gradient elution with hexane:ethyl acetate) and validate purity using HPLC (>97%) and NMR (1H/13C) to confirm structural integrity .
- Monitor reaction progress with TLC (Rf ~0.29 in hexane:ethyl acetate = 4:1) to minimize byproduct formation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Store refrigerated in airtight containers to prevent degradation and electrostatic buildup .
- Avoid skin/eye contact and inhalation by using PPE (gloves, goggles, fume hoods). Follow GHS guidelines for non-hazardous but reactive substances, even if labeled "no known hazard" .
- Implement spill containment measures (e.g., inert absorbents) and dispose of waste via approved chemical disposal protocols .
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Use a randomized block design with split-split plots to test stability across pH ranges (e.g., 3–9) and temperatures (4°C, 25°C, 40°C). Replicate experiments four times for statistical robustness .
- Analyze degradation products via LC-MS and quantify stability using UV-Vis spectroscopy or NMR to track structural changes .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what analytical methods validate enantiomeric excess (ee)?
- Methodological Answer :
- Employ chiral catalysts (e.g., iridium-based) to control stereochemistry during amination, as shown in structurally related azaspiro compounds .
- Determine ee using chiral HPLC with a polysaccharide column (e.g., CHIRALPAK®) and compare retention times to racemic mixtures. Validate with polarimetry or circular dichroism (CD) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR signal splitting) for this compound?
- Methodological Answer :
- Perform variable-temperature NMR to distinguish dynamic effects (e.g., conformational exchange) from true stereochemical complexity .
- Cross-validate with 2D NMR techniques (COSY, HSQC) to assign overlapping signals and confirm the hydroxymethyl group’s spatial orientation .
Q. How can researchers evaluate the environmental impact of this compound using theoretical frameworks?
- Methodological Answer :
- Apply the INCHEMBIOL framework to study abiotic/biotic transformations:
- Step 1 : Determine physicochemical properties (logP, solubility) to model environmental distribution .
- Step 2 : Use microcosm assays to assess biodegradation rates in soil/water systems .
- Step 3 : Link results to ecological risk models (e.g., EPA’s ECOTOX) to predict toxicity thresholds .
Q. What advanced computational methods predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 16) to map energy barriers for key reactions (e.g., ring-opening of the spiro system). Validate with kinetic isotope effect (KIE) studies .
- Use molecular docking simulations to explore potential bioactivity, focusing on targets like enzymes with spirocyclic-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
